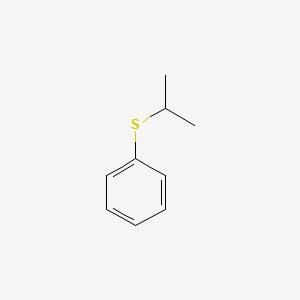

(Isopropylthio)benzene

Beschreibung

Overview of Organosulfur Compounds and Thioethers in Academic Contexts

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, represent a diverse class of molecules with wide-ranging applications. researchgate.nettaylorandfrancis.com They are integral components in many natural products, pharmaceuticals, and agrochemicals. researchgate.net Thioethers, also known as organic sulfides, are a specific subclass of organosulfur compounds containing a C-S-C linkage. researchgate.net This functional group imparts unique reactivity and properties to the molecule. smolecule.com In academic research, thioethers are extensively studied for their potential biological activities, including antimicrobial and antioxidant properties. researchgate.netsmolecule.comontosight.ai Furthermore, their role as versatile intermediates in organic synthesis is well-established. smolecule.comnih.govpku.edu.cn The reactivity of organosulfur compounds like thioethers can vary depending on their specific structure and the chemical environment of the sulfur atom. taylorandfrancis.com

Significance of the Isopropylthio Moiety in Molecular Design

The isopropylthio group [-S-CH(CH₃)₂] is a key structural feature that influences the chemical and physical properties of a molecule. ontosight.ai In drug design, the incorporation of specific moieties like the isopropylthio group can be a strategic approach to modify a molecule's pharmacological profile. biomedres.usnih.gov The bulky nature of the isopropyl group can introduce steric hindrance, which in turn affects the molecule's conformation and reactivity. This can be particularly important in the design of kinase inhibitors, where specific structural features are required for binding to the target protein. nih.gov The presence of the sulfur atom in the isopropylthio moiety also allows for specific chemical reactions, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, providing pathways to new functionalized molecules. smolecule.com This moiety can also participate in various coupling reactions, further expanding its utility in the synthesis of complex organic structures. nih.gov

Historical Perspectives and Evolution of Research on (Isopropylthio)benzene

The study of benzene (B151609) and its derivatives dates back to the 19th century, with Michael Faraday's isolation of benzene in 1825 and August Kekulé's proposal of its ring structure in 1865. numberanalytics.com Research into organosulfur compounds, including thioethers like this compound, has evolved significantly since then. Early research likely focused on fundamental synthesis methods, such as the alkylation of thiophenol. smolecule.com Over time, the focus has expanded to explore the compound's reactivity and potential applications. The development of modern analytical techniques has enabled a deeper understanding of its structural and electronic properties. While specific historical milestones for this compound are not extensively documented in readily available literature, the broader history of organosulfur chemistry provides a context for its investigation. The continuous development of new synthetic methodologies, such as C-H functionalization, has provided more efficient ways to create C-S bonds, impacting the synthesis of compounds like this compound. pku.edu.cn

Current Research Landscape and Emerging Trends

Current research on this compound and related thioethers is multifaceted. A significant area of investigation is their application as intermediates in organic synthesis. smolecule.com For instance, derivatives of this compound are used in the preparation of more complex molecules. ontosight.aibiosynth.com There is also growing interest in their potential biological activities, with some studies indicating antimicrobial and antioxidant properties for derivatives of this compound. smolecule.comontosight.ai

In the field of materials science, the unique combination of an aromatic ring and a thioether group suggests potential applications. Thioether-based polymers are being explored for use in materials like organic light-emitting diodes (OLEDs). smolecule.com Furthermore, recent research has explored the use of related tetrathioether benzene derivatives as redox-active ligands in the formation of coordination complexes with metals like palladium and platinum, indicating a potential role in the development of new functional materials. acs.orgresearchgate.net The study of chiral thioethers is another active area, with applications in asymmetric synthesis and medicinal chemistry. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 3019-20-3 |

| Molecular Formula | C₉H₁₂S |

| Molecular Weight | 152.26 g/mol |

| IUPAC Name | propan-2-ylsulfanylbenzene |

Data sourced from public chemical databases. smolecule.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

propan-2-ylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-8(2)10-9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOAHAUUBQMVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184262 | |

| Record name | (Isopropylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3019-20-3 | |

| Record name | [(1-Methylethyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3019-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Isopropylthio)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Isopropylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (isopropylthio)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isopropylthio Benzene and Its Derivatives

Thiophenol Alkylation with Isopropyl Chloride/Halides

The most direct and common method for synthesizing (isopropylthio)benzene is the S-alkylation of thiophenol with an isopropyl halide. This reaction involves the formation of a thiolate anion, which then acts as a nucleophile to displace the halide from the isopropyl group.

Base-Mediated Alkylation Reactions

Base-mediated alkylation is a fundamental approach for the synthesis of thioethers. jmaterenvironsci.com The reaction is typically carried out by treating thiophenol with an isopropyl halide in the presence of a base. jmaterenvironsci.com The base deprotonates the thiol group (pKa ≈ 6.5) to form the more nucleophilic thiophenate anion, which then attacks the isopropyl halide in a nucleophilic substitution reaction.

A variety of bases can be employed, with inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being effective. jmaterenvironsci.comacs.org For instance, reactions can be performed using potassium carbonate or triethylamine (B128534) in water at room temperature. jmaterenvironsci.com The use of cesium carbonate in acetonitrile (B52724) at elevated temperatures (100 °C) has also been documented for similar C-N bond formations, which can be analogous to C-S bond formation. acs.org The choice of base and solvent system is crucial for optimizing the reaction yield and minimizing side products. Studies on the carbonylation of iodobenzene (B50100) and thiophenol have shown that inorganic bases are often more effective than organic bases like pyridine (B92270) or triethylamine. researchgate.net

| Base | Solvent | Temperature (°C) | Yield | Reference |

| K₂CO₃ / Et₃N | Water | Room Temp. | Good | jmaterenvironsci.com |

| Cs₂CO₃ | Acetonitrile | 100 | Good | acs.org |

| NaOAc | DME | 85 | 85% (conversion) | researchgate.net |

This table presents generalized conditions and findings from related base-mediated reactions, illustrating common parameters for the alkylation of thiols.

Catalytic Approaches in Thiophenol Alkylation

To enhance reaction efficiency and overcome certain limitations of simple base-mediated methods, various catalytic systems have been developed. These include phase-transfer catalysis (PTC) and transition metal catalysis.

Phase-transfer catalysts can be beneficial when using alkyl halides of normal or decreased reactivity. jmaterenvironsci.com Transition metal catalysis offers a broad scope for C-S bond formation. Copper-catalyzed methods are particularly practical for coupling thiols with aryl iodides. nih.gov A notable protocol uses 5 mol% CuI with ethylene (B1197577) glycol and K₂CO₃ to couple thiols and aryl iodides in good to excellent yields. nih.gov Nickel-catalyzed cross-coupling reactions also provide a powerful tool for generating aryl sulfides. For instance, a nickel-catalyzed reaction of aryl and alkenyl triflates with alkyl thiols proceeds under mild conditions. organic-chemistry.org Furthermore, nickel catalysis enables the coupling of (hetero)aryl iodides with thiourea, creating S-aryl isothiouronium salts which are stable, odorless precursors to thiophenols. core.ac.uk Palladium catalysts are also highly effective, with some systems exhibiting extraordinary turnover numbers for the coupling of aryl halides with thiols. organic-chemistry.org

Direct Sulfuration of Aromatic Systems

Direct sulfuration methods aim to introduce the sulfur-containing group directly onto the aromatic ring, bypassing the need for pre-functionalized thiophenol.

Utilizing Sulfur Dichloride and Thiolating Agents

One historical method for creating aryl sulfides is the reaction of an arene with elemental sulfur or a sulfur halide in the presence of a Lewis acid catalyst. Benzene (B151609) can react with elemental sulfur in the presence of aluminum trichloride (B1173362) (AlCl₃) to produce diphenyl sulfide (B99878). thieme-connect.de A more reliable variant employs sulfur monochloride (S₂Cl₂) with benzene and AlCl₃. thieme-connect.de The reaction involves adding S₂Cl₂ to a mixture of benzene and AlCl₃, followed by heating to drive the reaction to completion. thieme-connect.de

A more modern approach involves the direct C-H sulfenylation of electron-rich arenes. acs.org These metal-free methods can use N-(alkylthio)succinimides in the presence of an acid like trifluoroacetic acid (TFA) to achieve highly regioselective sulfenylation at room temperature. acs.org Other protocols have been developed using arylsulfonyl chlorides as a sulfur source, which reductively couple with electron-rich arenes in the presence of triphenylphosphine. rsc.org

| Sulfur Source | Arene | Catalyst/Reagent | Product Type | Reference |

| S₈ | Benzene | AlCl₃ | Diaryl sulfide | thieme-connect.de |

| S₂Cl₂ | Benzene | AlCl₃ | Diaryl sulfide | thieme-connect.de |

| Arylsulfonyl chloride | Electron-rich arene | Triphenylphosphine | Di(hetero)aryl sulfide | rsc.org |

| N-(alkylthio)succinimide | Electron-rich arene | TFA | Aryl sulfide | acs.org |

This table summarizes various direct sulfuration methods for forming aryl sulfides.

Variations in Direct Sulfuration Protocols

Significant advancements in direct sulfuration involve transition metal-catalyzed cross-coupling reactions using alternative sulfur sources. An odorless and stable solid, sodium thiosulfate (B1220275) (Na₂S₂O₃·5H₂O), has been successfully used as a sulfur source in palladium-catalyzed cross-coupling of aryl halides and alkyl halides to create aromatic sulfides. organic-chemistry.org Copper-catalyzed systems also utilize Na₂S₂O₃ in alcohol and water under air to construct thioethers from aromatic amines and alkyl halides. organic-chemistry.org These methods are valued for their use of environmentally friendly and convenient sulfur sources. organic-chemistry.org Other variations include using tetraalkylthiuram disulfides as sulfuration reagents in copper-catalyzed direct C(sp²)–H sulfuration of aryl alkenes. researchgate.net

Friedel-Crafts Alkylation Analogues and Related Arylation Reactions

The Friedel-Crafts reaction, a classic method for C-C bond formation on aromatic rings, has analogues that can be applied to the synthesis of aryl sulfides. wikipedia.orgmasterorganicchemistry.com The traditional Friedel-Crafts alkylation involves reacting an aromatic ring with an alkyl halide using a strong Lewis acid catalyst like AlCl₃. masterorganicchemistry.commt.com For synthesizing this compound, this could theoretically involve the reaction of benzene with an electrophile containing the isopropylthio group.

A more practical application is the tandem Friedel-Crafts acylation and alkylation of alkyl phenyl sulfides. tandfonline.comresearchgate.net In this reaction, an alkyl phenyl sulfide reacts with an acyl chloride in the presence of anhydrous aluminum chloride. tandfonline.comresearchgate.net Instead of the expected ketone, the reaction can yield 1,1-bis(4-alkylthiophenyl)-1-alkenes as the major product. tandfonline.comresearchgate.net The proposed mechanism involves an initial Friedel-Crafts acylation to form a ketone, which then reacts with a second molecule of the alkyl phenyl sulfide in a subsequent Friedel-Crafts alkylation step. researchgate.net

Related arylation reactions often involve metal-catalyzed cross-coupling. A copper(I)-carboxylate complex can catalyze the cross-coupling of aryl boronic acids with thioimides to generate biaryl sulfides. nih.gov Metal-free versions have also been developed, such as the rapid C-S coupling of thioalcohols with diaryliodonium salts. researchgate.net

| Reaction Type | Substrates | Catalyst/Reagent | Key Feature | Reference(s) |

| Tandem Acylation/Alkylation | Alkyl phenyl sulfide, Acyl chloride | Anhydrous AlCl₃ | Forms 1,1-bis(4-alkylthiophenyl)-1-alkenes | tandfonline.comresearchgate.net |

| Classical Alkylation | Benzene, Isopropyl chloride | AlCl₃ | Standard electrophilic aromatic substitution | scielo.brlibretexts.org |

| Arylation of Thioimides | Aryl boronic acid, Thioimide | Copper(I)-carboxylate | Cu(I)-Cu(III) catalytic cycle | nih.gov |

| Metal-Free Arylation | Thioalcohol, Diaryliodonium salt | None | Rapid reaction at room temperature | researchgate.net |

This table highlights different Friedel-Crafts analogous and related arylation reactions for synthesizing aryl sulfides.

Reaction of Benzene with Isopropyl Chloride and Lewis Acid Catalysts (e.g., AlCl₃)

The synthesis of this compound can be achieved through a Friedel-Crafts reaction. smolecule.com This classic method in organic chemistry involves the alkylation of an aromatic ring. In this specific case, benzene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). smolecule.comlibretexts.org The Lewis acid facilitates the formation of an electrophile from the alkyl halide, which then attacks the benzene ring. libretexts.org

Mechanistic Investigations of Electrophilic Aromatic Substitution

The mechanism of the Friedel-Crafts alkylation of benzene with isopropyl chloride has been the subject of detailed theoretical studies. researchgate.netscielo.brscielo.brresearchgate.netresearchgate.net The reaction proceeds via electrophilic aromatic substitution. researchgate.net The Lewis acid, AlCl₃, assists in the generation of a carbocation from isopropyl chloride. libretexts.org It's important to note that in an apolar solvent like benzene, aluminum chloride exists predominantly as a dimer, Al₂Cl₆. researchgate.netscielo.brscielo.br

Theoretical calculations suggest that the mechanism involving the Al₂Cl₆ dimer is more effective. researchgate.netscielo.br The process begins with the formation of an ion pair, CH₃CHCH₃⁺…Al₂Cl₇⁻. researchgate.netscielo.brresearchgate.netresearchgate.net This electrophilic species is then attacked by the nucleophilic benzene ring. This step, the formation of the carbon-carbon bond leading to a Wheland intermediate (also known as an arenium ion), is considered the rate-determining step of the reaction. researchgate.netscielo.brresearchgate.netresearchgate.net The Wheland intermediate is a resonance-stabilized carbocation. unacademy.commsu.edu Finally, a proton is lost from the Wheland intermediate, leading to the formation of the alkylated product and regeneration of the catalyst. libretexts.orgmsu.edu

Table 1: Calculated Free Energy Data for Benzene Alkylation with Isopropyl Chloride

| Catalytic Species | Calculated Observed ΔG‡ (kcal/mol) | Note |

| Al₂Cl₆ | 20.6 researchgate.netscielo.br | Indicates a fast reaction rate. researchgate.netscielo.br |

| AlCl₃ | Higher barrier researchgate.netscielo.br | Less effective due to unfavorable dissociation of the Al₂Cl₆ dimer. researchgate.netscielo.br |

Regioselectivity and Steric Effects in Alkylation

In Friedel-Crafts alkylation, the position of the incoming alkyl group on the benzene ring is influenced by both electronic and steric factors. When an alkyl group is already present on the benzene ring, it acts as an activating group and an ortho-, para-director for subsequent electrophilic substitutions. However, steric hindrance can play a significant role in determining the final product distribution. unacademy.comlibretexts.orgpearson.com

For instance, in the alkylation of an activated benzene ring like m-xylene, a bulky group such as a tert-butyl group will preferentially attach at the least sterically hindered position. libretexts.org This suggests that while electronic effects favor ortho and para substitution, significant steric hindrance can lead to substitution at other positions. plymouth.ac.uk It's also worth noting that under Friedel-Crafts conditions, polyalkylated benzenes can undergo rearrangement. libretexts.org

A key issue with Friedel-Crafts alkylation is the potential for polyalkylation. The initial alkylation product is often more reactive than the starting material, leading to the introduction of multiple alkyl groups onto the aromatic ring. youtube.com To favor the mono-alkylated product, a large excess of the aromatic reactant is typically used. libretexts.org

Alternative Friedel-Crafts Type Reactions

While the classic Friedel-Crafts alkylation using an alkyl halide and a Lewis acid is a primary method, several alternative approaches exist. These are particularly useful for overcoming some of the limitations of the traditional method, such as carbocation rearrangements and polyalkylation. pressbooks.pub

One significant alternative is the Friedel-Crafts acylation followed by reduction. pressbooks.pubwikipedia.org In this two-step process, an acyl group is first introduced into the benzene ring using an acyl halide or an acid anhydride (B1165640) with a Lewis acid. pressbooks.pubwikipedia.orgyoutube.com The resulting ketone is then reduced to the corresponding alkane. This method avoids the issue of carbocation rearrangement because the acylium ion intermediate is resonance-stabilized and does not rearrange. pressbooks.pubmasterorganicchemistry.com Furthermore, the acyl group is deactivating, which prevents polyacylation. pressbooks.pub

Other variations of the Friedel-Crafts reaction that can be used to synthesize substituted benzenes include:

The Gattermann–Koch reaction: Synthesizes benzaldehyde (B42025) from benzene. wikipedia.org

The Gatterman reaction: Uses hydrocyanic acid to react with arenes. wikipedia.org

The Houben–Hoesch reaction: Involves the reaction of arenes with nitriles and is particularly useful for polyhydroxy- and polyalkoxyphenols. wikipedia.orgresearchgate.net

The Haworth synthesis: A method for creating polycyclic aromatic hydrocarbons. wikipedia.org

The Fries rearrangement: A reaction modification that uses an aromatic phenyl ester as the reactant. wikipedia.org

Modern developments in Friedel-Crafts alkylations have also focused on using more environmentally friendly substrates like benzyl, propargyl, and allyl alcohols, or styrenes, with catalytic amounts of Lewis acids. beilstein-journals.org

Synthesis of Polythis compound Analogues

The synthesis of benzene rings substituted with multiple isopropylthio groups often requires different strategies than the direct alkylation of benzene. These methods typically involve the substitution of other groups on the benzene ring with isopropylthiolate anions.

1,2,4,5-Tetrakisthis compound (B1607424) (TPB) Synthesis

1,2,4,5-Tetrakisthis compound (TPB) is a key precursor for various materials, including organometallic coordination polymers. rsc.org Its synthesis is a crucial step in accessing these advanced materials. rsc.orgacs.orgresearchgate.net

Synthesis from Polychlorobenzenes and Alkanethiol Anions

A high-yield synthesis of poly(alkylthio)benzenes, including TPB, can be achieved through the reaction of polychlorobenzenes with alkanethiol anions. lookchem.comresearchgate.netacs.orgresearchgate.net This method involves a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.netresearchgate.net

In a typical procedure, a polychlorobenzene, such as 1,2,4,5-tetrachlorobenzene (B31791), is reacted with an excess of the sodium salt of isopropanethiol in a solvent like hexamethylphosphoramide (B148902) (HMPA). researchgate.netacs.orgresearchgate.netlookchem.com This reaction leads to the complete displacement of all chlorine atoms on the benzene ring by the isopropylthio groups. researchgate.netlookchem.com This method has been successfully applied to various isomeric trichlorobenzenes, tetrachlorobenzenes, as well as pentachloro- and hexachlorobenzene (B1673134). researchgate.netlookchem.com A modified protocol for the synthesis of hexakisthis compound from hexachlorobenzene and 2-propanethiol (B166235) has also been reported. rsc.org

The resulting (isopropylthio)benzenes can be further reacted. For example, they can be cleaved by adding sodium to the reaction mixture to produce arenethiolates, which can then be used to form polymercaptobenzenes or, upon reaction with methyl iodide, poly(methylthio)benzenes. researchgate.netresearchgate.net It is proposed that the (isopropylthio)benzenes react with sodium to form radical anions that then fragment at the sulfur-alkyl bond. researchgate.netresearchgate.net

Modified Literature Protocols

Established methods for synthesizing poly(alkylthio)benzenes are often adapted to improve yields, simplify procedures, or accommodate different starting materials. A common approach involves the reaction of polychlorobenzenes with alkanethiol anions in a polar aprotic solvent like hexamethylphosphoramide (HMPA), which facilitates high yields. acs.org

One modified protocol for preparing hexakisthis compound involves the reaction of hexachlorobenzene with 2-propanethiol in the presence of a base under a nitrogen atmosphere. rsc.org Another modified procedure utilizes hexafluorobenzene (B1203771) as the starting material, which is treated with sodium isopropyl thiolate. nih.govacs.org In this latter method, sodium isopropyl thiolate is dissolved in dry dimethylformamide (DMF) and cooled, after which hexafluorobenzene is added dropwise. nih.govacs.org The reaction mixture is allowed to warm to room temperature and stirred overnight. nih.govacs.org Following workup involving extraction with diethyl ether and purification by trituration with cold methanol (B129727), hexakisthis compound is obtained as a yellow crystalline solid. nih.govacs.org

Modified Synthesis of Hexakisthis compound

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Hexafluorobenzene | Sodium isopropyl thiolate | DMF | 0 °C to room temperature, overnight | 58% | nih.govacs.org |

| Hexachlorobenzene | 2-Propanethiol, Base | Not specified | Nitrogen atmosphere | Not specified | rsc.org |

Hexakisthis compound Synthesis

The synthesis of hexakisthis compound, a persulfurated benzene molecule, is a key example of exhaustive substitution on the benzene ring. A well-documented protocol starts with hexachlorobenzene and an excess of 2-propanethiol. rsc.org The reaction is conducted under a nitrogen atmosphere to prevent oxidation of the thiol. rsc.org

A detailed procedure based on a modification of a published method involves the following steps:

Sodium isopropyl thiolate is prepared and dissolved in dry DMF. nih.govacs.org

The solution is cooled in an ice bath. nih.govacs.org

Hexafluorobenzene is added dropwise to the cooled solution. nih.govacs.org

The mixture is allowed to warm to room temperature and stirred overnight. nih.govacs.org

The reaction is quenched with water and extracted with an organic solvent like diethyl ether. nih.govacs.org

The combined organic layers are washed and dried. nih.govacs.org

The final product is purified by trituration with cold methanol to yield a yellow crystalline solid. nih.govacs.org This method has been reported to produce the compound with a 58% yield. nih.govacs.org

Synthesis of Hexakisthis compound

| Starting Material | Key Reagents | Solvent | Reaction Time | Reported Yield | Reference |

|---|---|---|---|---|---|

| Hexafluorobenzene | Sodium isopropyl thiolate | DMF | Overnight | 58% | nih.govacs.org |

| Hexachlorobenzene | 2-Propanethiol | Dry DMF | 40 hours at 60°C (similar protocol) | 9% | rsc.orgunibo.it |

Synthesis of Isomeric Tetrakis(isopropylthio)benzenes (e.g., 1,2,3,4-Tetrakisthis compound)

The synthesis of specific isomers of tetrakisthis compound is crucial for applications in materials science, such as in organometallic coordination polymers. rsc.orgrsc.org The synthesis of 1,2,4,5-tetrakisthis compound (TIB) and its isomer 1,2,3,4-tetrakisthis compound (iTIB) serve as important precursors for thermoelectric materials. rsc.orgrsc.org

The synthesis of 1,2,4,5-tetrakisthis compound can be achieved by reacting 1,2,4,5-tetrachlorobenzene with a slight excess of a mercaptide, such as lithium isopropylmercaptide, in a solvent like HMPA. google.com An alternative route involves starting with 1,2,4,5-tetrafluorobenzene. google.com The synthesis for the isomeric 1,2,3,4-tetrakisthis compound (iTIB) is conducted using a slightly adapted procedure to yield the C₂ᵥ symmetric ligand, which contrasts with the D₂ₕ symmetry of the 1,2,4,5-isomer. rsc.org These structural differences profoundly impact the properties of the resulting coordination polymers. rsc.orgrsc.org

Synthesis of Isomeric Tetrakis(isopropylthio)benzenes

| Target Compound | Starting Material | Key Reagents | Significance | Reference |

|---|---|---|---|---|

| 1,2,4,5-Tetrakisthis compound (TIB) | 1,2,4,5-Tetrachlorobenzene | Lithium isopropylmercaptide | Precursor for p-type thermoelectric polymers like Ni-btt. rsc.orgrsc.org | google.com |

| 1,2,3,4-Tetrakisthis compound (iTIB) | Not specified | Not specified | Precursor for n-type thermoelectric polymers like Ni-ibtt. rsc.org | rsc.org |

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern organic synthesis emphasizes the development of highly selective and efficient reactions, including those that minimize waste and environmental impact.

Chemo- and Regioselective Functionalization Techniques

Chemo- and regioselectivity are paramount in the synthesis of complex molecules, allowing for the functionalization of one specific site in the presence of other reactive sites. For this compound and its derivatives, such selective transformations could involve the oxidation of a single thioether group to a sulfoxide (B87167) or sulfone, or the selective substitution at a particular position on the benzene ring.

While specific examples for this compound are not prevalent in the provided literature, general techniques for selective C-H functionalization are highly relevant. For instance, catalytic systems using inexpensive metals like copper can achieve highly chemoselective benzylic C(sp³)-H oxidation. nih.gov Such a strategy could foreseeably be applied to an alkylthio group on a benzene ring. Furthermore, enzymatic approaches using unspecific peroxygenases (UPOs) have shown promise for highly chemo- and regioselective oxyfunctionalization of aromatic and benzylic carbons. nih.gov Engineering these enzymes could tailor them to selectively hydroxylate the benzene ring of a this compound derivative or oxidize the isopropyl group.

Multi-component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are a cornerstone of efficient and diversity-oriented synthesis. beilstein-journals.orgnih.gov Famous MCRs include the Ugi, Passerini, and Hantzsch reactions. organic-chemistry.org

There are no direct reports in the search results of this compound being used in MCRs. However, its scaffold is amenable to such strategies. To be incorporated into an MCR, the this compound core would first need to be functionalized with a reactive group such as an aldehyde, amine, isocyanide, or carboxylic acid. For example, a formylated or aminated this compound could serve as a key building block. A hypothetical Ugi four-component reaction could involve an aldehyde-functionalized this compound, an amine, a carboxylic acid, and an isocyanide to rapidly generate a complex, peptidomimetic molecule built around the this compound core. This approach offers a powerful pathway to novel and diverse chemical libraries for various applications. nih.gov

Chemical Reactivity and Transformation Mechanisms

Reactions at the Thioether Functional Group (C-S-C)

The defining feature of (Isopropylthio)benzene is the thioether linkage (C-S-C), which is the primary site for several important chemical reactions. The sulfur atom, with its lone pairs of electrons, imparts nucleophilic character to the molecule and can exist in various oxidation states, forming the basis for its diverse reactivity.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. smolecule.com This transformation is a fundamental reaction of thioethers and is crucial for synthesizing molecules with different electronic properties and biological activities. mdpi.com The general reaction scheme is as follows:

This compound → Isopropylsulfinylbenzene (Sulfoxide) → Isopropylsulfonylbenzene (Sulfone)

The oxidation of thioethers proceeds via nucleophilic attack of the sulfur atom on the electrophilic oxygen of an oxidizing agent. The reaction can be stopped at the sulfoxide stage or carried further to the sulfone. Control over the oxidation state is a key challenge and can be achieved by carefully selecting the oxidizing agent, catalyst, reaction temperature, and stoichiometry. mdpi.comorganic-chemistry.orgorganic-chemistry.org

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this purpose. mdpi.com The selectivity towards either the sulfoxide or the sulfone can be directed by the choice of catalyst. For example, certain catalysts, such as those based on manganese or specific hypervalent iodine reagents, show high chemoselectivity for sulfoxide formation at room temperature, preventing over-oxidation. organic-chemistry.orgjsynthchem.com In contrast, other catalytic systems, like those employing niobium carbide, are efficient in producing sulfones from sulfides. organic-chemistry.org

The reaction conditions, including the solvent and temperature, also play a critical role. For instance, increasing the reaction temperature can sometimes lead to the formation of the sulfone as a byproduct, even when the sulfoxide is the desired product. mdpi.com

Table 1: Conditions for Selective Oxidation of Thioethers

| Target Product | Oxidant | Catalyst / Reagent | Key Features |

| Sulfoxide | Hydrogen Peroxide (H₂O₂) | Mn₂ZnO₄ Nanoparticles | High selectivity, mild conditions, recyclable catalyst. jsynthchem.com |

| Sulfoxide | Hydrogen Peroxide (H₂O₂) | Tantalum Carbide (TaC) | High yield and chemoselectivity for sulfoxides. organic-chemistry.org |

| Sulfoxide | Hydrogen Peroxide (H₂O₂) | Scandium Triflate (Sc(OTf)₃) | Efficient for mono-oxidation of alkyl-aryl sulfides. organic-chemistry.org |

| Sulfoxide | Iodosobenzene | None | Effective for sensitive sulfides. jchemrev.com |

| Sulfone | Hydrogen Peroxide (H₂O₂) | Niobium Carbide (NbC) | Efficiently affords sulfones from sulfides. organic-chemistry.org |

| Sulfone | Hydrogen Peroxide (H₂O₂) | Silica-based Tungstate | Selectively oxidizes to sulfones with good to excellent yields. organic-chemistry.org |

| Sulfone | Potassium Permanganate (KMnO₄) | Supported on MnO₂ | Effective for oxidation under heterogeneous conditions. organic-chemistry.org |

This table presents a summary of various methods for the controlled oxidation of thioethers, which are applicable to this compound.

The oxidation of this compound to its sulfoxide and sulfone derivatives is a powerful tool for organic synthesis. These oxidized products are valuable intermediates for creating more complex molecules. smolecule.com Sulfoxides and sulfones are themselves present in many biologically active compounds and can be used as building blocks in medicinal chemistry and materials science. mdpi.com

For example, aryl sulfones are key structural motifs in various pharmaceuticals. The transformation of this compound into isopropylsulfonylbenzene provides a route to such structures. Furthermore, the sulfoxide and sulfone groups can act as directing groups in subsequent electrophilic aromatic substitution reactions or can be transformed into other functional groups, further expanding the synthetic utility of the parent thioether.

Nucleophilic Substitution Reactions Involving Sulfur

The sulfur atom in this compound possesses lone pairs of electrons, making it nucleophilic. smolecule.comlibretexts.org This property allows it to react with various electrophiles. A classic example is the reaction of sulfides with alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.org In this Sₙ2 reaction, the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-sulfur bond, resulting in a positively charged sulfonium ion.

This compound + R-X → [Phenyl(isopropyl)(R)sulfonium]⁺ X⁻ (where R-X is an alkyl halide)

Thiolate anions, which are related to thioethers, are excellent nucleophiles in Sₙ2 reactions. libretexts.org While the thioether itself is less nucleophilic than a thiolate, it still participates in these fundamental transformations. Additionally, advanced catalytic methods have been developed for the transformation of aryl thioethers. For instance, nickel-catalyzed cyanation reactions can cleave the C–S bond, allowing for the introduction of a nitrile group onto the aromatic ring, showcasing the versatility of the thioether as a synthetic handle. acs.org

Alkylation and Acylation of the Isopropyl Group

The reactivity of the isopropyl group in this compound is distinct from that of the aromatic ring or the sulfur atom.

The concept of performing a Friedel-Crafts alkylation or acylation directly on the isopropyl moiety of this compound is inconsistent with the established mechanism of this reaction. The Friedel-Crafts reaction is a quintessential example of electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com The mechanism involves the generation of a potent electrophile (a carbocation or an acylium ion) by a Lewis acid catalyst, which is then attacked by the π-electrons of the aromatic ring. libretexts.org

The thioether group (-S-R) on the benzene (B151609) ring is an activating group and directs incoming electrophiles to the ortho and para positions of the benzene ring. cgiar.org Therefore, under Friedel-Crafts conditions, this compound would be expected to undergo substitution on the aromatic ring, not on the isopropyl group.

While some general literature sources suggest the possibility of replacing reactive hydrogens on the isopropyl group via Friedel-Crafts type reactions, it is noted that specific research demonstrating this for this compound is limited. smolecule.com Such a reaction would not follow the conventional Friedel-Crafts pathway. Alternative methods, such as deprotonation at the carbon adjacent to the sulfur (the α-carbon) using a strong base followed by reaction with an alkylating agent, would be a more chemically plausible, albeit different, route to functionalize the isopropyl group.

Reactions of the Aromatic Ring

The reactivity of the this compound aromatic ring is significantly influenced by the presence of the isopropylthio substituent. This group dictates the regioselectivity and rate of various transformations, most notably electrophilic aromatic substitution and metalation reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. numberanalytics.com The reaction involves an electrophile replacing a hydrogen atom on the aromatic ring, proceeding through a positively charged intermediate known as an arenium ion or sigma complex. byjus.comnih.gov The substituent already present on the ring plays a crucial role in determining the reaction's speed and the position of the new substituent. ulethbridge.calibretexts.org

The isopropylthio group (-S-iPr) is classified as an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. ulethbridge.calibretexts.org Its influence stems from a combination of inductive and resonance effects.

Inductive Effect (-I): Sulfur is more electronegative than carbon, which causes it to withdraw electron density from the benzene ring through the sigma bond network. This effect, on its own, would deactivate the ring. libretexts.org

Resonance Effect (+M): The sulfur atom possesses lone pairs of electrons that can be donated to the aromatic pi system through resonance. masterorganicchemistry.com This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, and stabilizes the cationic arenium ion intermediate formed during the reaction. ulethbridge.calibretexts.org

The resonance donation from the sulfur atom increases electron density specifically at the ortho and para carbons, making these sites the most favorable for electrophilic attack. libretexts.org Consequently, the isopropylthio group directs incoming electrophiles to these positions. ulethbridge.ca

While both ortho and para products are formed, the ratio between them is heavily influenced by steric hindrance. The bulky isopropyl group can impede the approach of the electrophile to the adjacent ortho positions. sciepub.com This steric effect often leads to a preference for substitution at the less hindered para position. For instance, in the nitration of isopropylbenzene, the steric bulk of the isopropyl group significantly favors the formation of the para-isomer over the ortho-isomer. sciepub.com A similar trend is expected for this compound.

Table 1: Predicted Regioselectivity in EAS Reactions of this compound

| Reaction Type | Electrophile | Expected Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | NO₂+ | para-Nitrothis compound | The -S-iPr group is an o,p-director, but the steric bulk of the isopropyl group and the nitro group favors para substitution. sciepub.com |

| Halogenation | Br⁺, Cl⁺ | para-Halothis compound | Similar to nitration, steric hindrance at the ortho positions leads to a preference for the para product. |

| Friedel-Crafts Acylation | RCO⁺ | para-Acylthis compound | This reaction is particularly sensitive to steric effects, strongly favoring the para isomer. |

Metalation, the process of introducing a metal atom into an organic molecule, is a powerful tool for functionalizing aromatic rings. britannica.com For substituted arenes like this compound, directed ortho-metalation (DoM) is a key synthetic strategy. In DoM, a heteroatom-containing substituent directs a strong base, typically an organolithium reagent, to deprotonate the proton at the adjacent ortho position. baranlab.orgorganic-chemistry.org The resulting organometallic intermediate can then react with various electrophiles. grafiati.com

The alkylthio group (-SR) is an effective directed metalation group (DMG). baranlab.org The Lewis basic sulfur atom coordinates with the organolithium reagent, positioning it to abstract a proton from the nearby ortho carbon. This process is often more regioselective than EAS, yielding predominantly the ortho-substituted product. grafiati.com

Research has shown that (alkylthio)arenes can undergo both monometallation and bimetallation depending on the reaction conditions and the specific substrate. researchgate.net

Monometallation: Using one equivalent of an organolithium reagent like n-butyllithium (n-BuLi) typically results in the deprotonation of a single site. For (alkylthio)benzenes, the sulfur atom directs this lithiation to the ortho position on the aromatic ring. researchgate.net

Bimetallation: Employing excess organolithium reagent or harsher conditions can lead to the removal of a second proton. thieme-connect.com For thioanisole (B89551) ((methylthio)benzene) and its derivatives, bimetallation can occur at both the ortho ring position and the α-carbon of the alkyl group. thieme-connect.comresearchgate.net this compound has been used as a synthetic intermediate to generate bimetallated species, which can then react with electrophiles like α-diketones to form benzothiopyran derivatives in a single step. thieme-connect.com

When a second substituent is present on the aromatic ring, the regioselectivity of metalation becomes a competition between the directing effects of the two groups. The case of bromo(alkylthio)benzenes illustrates this complexity. Two primary pathways are possible: halogen-metal exchange or directed ortho-metalation.

Halogen-Metal Exchange: The reaction of an arylbromide with an organolithium reagent can result in the exchange of the bromine atom for a lithium atom. This process is generally very fast. uwindsor.ca

Directed ortho-Metalation: The alkylthio group can direct lithiation to the adjacent C-H bond.

The outcome depends on factors like the relative positions of the substituents, the specific organolithium reagent used, and the reaction temperature. For example, studies on bromo(methylthio)benzenes have shown that the site of monometallation can be controlled to occur ortho, meta, or para to the thioether group. researchgate.net Similarly, the monometallation of 4-bromo-(isopropylthio)benzene can yield both a para-monosubstituted product (from halogen-metal exchange) and an ortho,para-disubstituted product (from subsequent ortho-lithiation). researchgate.net The use of different lithium amide bases, such as lithium diisopropylamide (LDA) versus lithium 2,2,6,6-tetramethylpiperidide (LTMP), can also lead to unusual and distinct regioselective lithiations, even in complex heterocyclic systems. nih.gov

Table 2: Regiochemical Control in Metalation of Substituted (Alkylthio)arenes

| Substrate | Reagent | Predominant Reaction Pathway | Resulting Intermediate | Ref. |

|---|---|---|---|---|

| 4-Bromo-(isopropylthio)benzene | Organolithium | Halogen-Metal Exchange | 4-Lithiothis compound | researchgate.net |

| 4-Bromo-(isopropylthio)benzene | Organolithium (excess/harsher conditions) | Halogen-Metal Exchange then ortho-Metalation | 2,4-Dilithiothis compound | researchgate.net |

| (Methylthio)benzene | 2 equiv. BuLi | ortho- and α-Metalation | α,2-Dilithio(methylthio)benzene | thieme-connect.com |

Metalation Reactions and Regiochemical Control

of this compound

The reactivity of this compound is significantly influenced by the presence of the sulfur atom, which can readily participate in radical and electron transfer processes. This section explores the formation and behavior of its radical cation, the role of the sulfur atom in redox chemistry, and its application in radical relay strategies.

Formation and Stability of Radical Cations

Aryl sulfides, including this compound, are known to form relatively stable radical cations upon one-electron oxidation. acs.orgjensenlab.org This process typically involves the removal of an electron from the highest occupied molecular orbital (HOMO), which has significant contribution from the sulfur atom's lone pair electrons. The resulting radical cation is stabilized by the delocalization of the unpaired electron and the positive charge over the aromatic ring and the sulfur atom.

Studies on related compounds, such as 1,2,4,5-tetrakisthis compound (B1607424) (TPB), show that these redox-active organosulfur molecules can be oxidized to form stable radical cations. acs.org The stability of these species allows for their isolation as salts and detailed characterization. researchgate.netnih.gov For instance, salts of the TPB radical cation have been successfully synthesized and characterized using various analytical techniques. researchgate.netnih.govnih.govdntb.gov.ua Similarly, research on thioanisole (methylthiobenzene), a close structural analog of this compound, shows that its radical cation can be generated through reactions with hydroxyl radicals (•OH), particularly under acidic conditions. researchgate.netacs.org

The radical cations of aryl sulfides have been extensively characterized using spectroscopic methods like Ultraviolet-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy.

EPR spectroscopy provides direct evidence for the presence of an unpaired electron and can give insights into the distribution of spin density within the radical cation. researchgate.net For the radical cations of 1,2,4,5-tetrakisthis compound (TPB) and 1,2,4,5-tetrakis(ethylthio)benzene (TEB), successful characterization by EPR spectroscopy has been reported. researchgate.netnih.govnih.gov

UV-Vis absorption spectroscopy is used to identify the electronic transitions characteristic of the radical cation. The radical cation of TPB, for example, exhibits distinct absorption bands in the visible and near-infrared regions. nih.gov Time-dependent density functional theory (TD-DFT) calculations have been used to assign these experimental absorptions to specific electronic transitions within the radical cation. nih.gov The major absorption peaks for the TPB radical cation (TPB•+) have been assigned to transitions from lower energy orbitals to the singly occupied molecular orbitals (SOMO). nih.gov

Data derived from studies on the radical cation of 1,2,4,5-tetrakisthis compound (TPB•+). nih.gov

Similarly, studies on 4-substituted thioanisole radical cations using time-resolved resonance Raman (TR³) spectroscopy have shown characteristic shifts in vibrational modes upon oxidation, indicating the formation of a semi-quinoidal structure where the C-S bond gains double-bond character. researchgate.net

The stability of aryl sulfide (B99878) radical cations is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) generally stabilize the radical cation by delocalizing the positive charge, while electron-withdrawing groups (EWGs) have a destabilizing effect. dntb.gov.uaacs.org

Studies on 4-substituted thioanisoles demonstrate this trend. researchgate.net For example, the presence of a hydroxymethyl group at the para-position of thioanisole contributes to the stabilization of the radical cation. researchgate.net The substituent's effect is propagated through the π-electron system of the benzene ring. dntb.gov.ua This influence is crucial in determining the reactivity and subsequent decay pathways of the radical cation. For instance, the stability of the radical cation affects its potential for dimerization or reaction with other species in solution. researchgate.netacs.org

Role of Sulfur Atoms in Redox Chemistry

The sulfur atom is central to the redox chemistry of this compound and related aryl sulfides. acs.orgnih.gov Its ability to exist in various oxidation states and the polarizable nature of its lone pair electrons make it a redox-active center. jensenlab.orglibretexts.org In one-electron oxidation processes, the sulfur atom's non-bonding electrons are readily removed to form the radical cation, where the sulfur bears a significant portion of the spin density and positive charge. researchgate.net

This redox activity is highlighted in the formation of coordination complexes. For example, 1,2,4,5-tetrakisthis compound can act as a redox-active ligand, binding to metal centers like palladium and platinum. acs.orgjensenlab.org The oxidation potential of the thioether ligand can be tuned by its coordination to a metal ion; for instance, coordination to Pt²⁺ pushes the oxidation potential of the ligand to a higher value. acs.orgjensenlab.org The sulfur atom's ability to stabilize a radical cation facilitates electron transfer processes, making aryl sulfides useful components in materials with conductive properties. researchgate.netnih.gov The formation of π-stacked dimers of these radical cations is a key feature influencing conductivity. nih.gov

Radical Relay Strategies in Functionalization

The unique reactivity of the sulfur atom in thioethers is harnessed in radical relay strategies for the functionalization of remote C-H bonds. rsc.orgacs.org These strategies often involve the initial formation of a radical at a position adjacent to the sulfur atom, which can then trigger a sequence of events, such as radical translocation or fragmentation, to achieve functionalization at a distant site in the molecule.

One such strategy involves a 1,2-aryl migration relay. rsc.org In this process, a radical generated elsewhere in the molecule can be trapped by the thioether, leading to C–S bond cleavage and subsequent rearrangement to form new, functionalized products. rsc.org This approach provides a pathway to synthesize complex molecules, such as distal keto thioethers, under mild conditions. rsc.org Thioethers can also participate in radical-mediated C-S bond cleavage through homolytic substitution, where an initiating radical attacks the carbon atom attached to the sulfur, displacing a thiyl radical. researchgate.net These radical relay reactions showcase the versatility of the thioether group as a functional handle that can direct reactivity across a molecule. rsc.org

Coordination Chemistry and Ligand Design

(Isopropylthio)benzene Derivatives as Ligands for Metal Complexes

A notable derivative, 1,2,4,5-tetrakisthis compound (B1607424) (tptbz), has emerged as a versatile ligand in coordination chemistry. researchgate.netacs.orgacs.org This redox-active organosulfur molecule is recognized for its ability to stabilize a radical cation upon oxidation. researchgate.netacs.orgacs.org Unlike more rigid phosphine-based ligands, the alkyl groups of the thioether moieties in tptbz can be easily modified, which allows for tuning the solubility and steric profile of the resulting metal complexes. acs.org Thioethers are generally considered weak ligands that show a preference for binding to soft, later transition metals of the second and third rows. acs.org The utility of 1,2,4,5-tetrathioether benzenes in the systematic, "bottom-up" assembly of multimetal arrays and their potential redox activity when chelated to a metal ion are areas of active investigation. acs.org

The tptbz ligand demonstrates flexible coordination behavior. It can bind to a metal center, such as Palladium(II) chloride (PdCl₂), at one end to form an "open-ended" complex, leaving the other dithioether moiety available for further coordination. researchgate.netacs.orgacs.org Alternatively, it can bridge two metal centers, binding at both ends to form centrosymmetric dinuclear complexes like [Cl₂Pd(tptbz)PdCl₂]. researchgate.netacs.orgacs.org This versatility makes tptbz a valuable building block for constructing larger, functional multimetal assemblies. researchgate.netacs.org

Heteroleptic complexes, which contain more than one type of ligand coordinated to a central metal ion, are of significant interest for creating materials with tailored functionalities. The synthesis of such compounds involving tptbz has been deliberately pursued. researchgate.netacs.orgacs.org

A key strategy involves combining the tptbz ligand with redox-active dithiolene ligands on the same metal center. researchgate.netacs.orgacs.org Dithiolene ligands are "non-innocent," meaning they can actively participate in the redox chemistry of the complex. researchgate.net The combination of a dithioether ligand like tptbz with a dithiolene ligand within the same complex allows for the potential to create systems with multiple, distinct redox centers. acs.org

Research has led to the successful synthesis of heteroleptic complexes such as [(mnt)M(tptbz)] (where M = Pd, Pt; mnt = maleonitriledithiolate) and [(Ph₂C₂S₂)Pt(tptbz)]. researchgate.netacs.orgacs.org These compounds represent the first examples of such heteroleptic complexes prepared by deliberate design. researchgate.netacs.orgacs.org

Table 1: Examples of Synthesized Heteroleptic Complexes

| Complex Formula | Metal Center (M) | Dithiolene Ligand | Dithioether Ligand | Reference |

|---|---|---|---|---|

| [(mnt)M(tptbz)] | Pd, Pt | mnt (maleonitriledithiolate) | tptbz | researchgate.netacs.orgacs.org |

| [(Ph₂C₂S₂)Pt(tptbz)] | Pt | Ph₂C₂S₂ | tptbz | researchgate.netacs.orgacs.org |

Two primary synthetic routes have been employed to create these heteroleptic complexes. The first is ligand metathesis, a reaction that involves the exchange of ligands between two different metal complexes. For example, reacting [Cl₂M(tptbz)] (M = Pd, Pt) with Na₂[mnt] yields the desired heteroleptic product [(mnt)M(tptbz)]. researchgate.netacs.orgacs.orgjensenlab.org

However, an alternative and more efficient method is transmetalation. researchgate.netacs.orgacs.org This protocol involves transferring a ligand from a less reactive metal or metalloid to the target metal center. The synthesis of [(mnt)M(tptbz)] and [(Ph₂C₂S₂)Pt(tptbz)] showed substantially greater yields when using organotin reagents like [(mnt)SnMe₂] and [(Ph₂C₂S₂)SnⁿBu₂], respectively. researchgate.netacs.orgacs.org

The ability of the tptbz ligand to act as a bridging unit is fundamental to the construction of multimetal complexes and self-assembled systems. researchgate.netacs.org By linking multiple metal centers, tptbz serves as a connector that can mediate electronic communication between them. The "open-ended" monometallic complexes, such as [Cl₂M(tptbz)], are essentially modular building blocks for the synthesis of larger, discrete multimetal arrays. researchgate.netacs.orgomicsdi.org The potential to create heterotrimetallic assemblies and other complex architectures is an active area of research, with the goal of controlling the separation and spatial orientation of redox-active units. donahuegroup.org

Synthesis of Heteroleptic Coordination Compounds

Redox Activity of Ligands within Metal Complexes

A key feature of complexes containing tptbz and dithiolene ligands is their rich electrochemical behavior. researchgate.netacs.orgacs.org The 1,2,4,5-tetrakis(alkylthio)benzenes are known to be redox-active, capable of undergoing oxidation to form a stable radical cation. researchgate.netacs.orgacs.org The free tptbz ligand, for instance, exhibits an oxidation potential at +0.73 V versus the ferrocenium/ferrocene couple (Fc⁺/Fc). acs.org

However, upon coordination to a metal center like Platinum(II), the redox potential of the tptbz ligand is shifted to a higher, less accessible potential. researchgate.netacs.orgacs.org In the heteroleptic complex [(Ph₂C₂S₂)Pt(tptbz)], cyclic voltammetry studies revealed two anodic waves at +0.14 V and +0.97 V (vs Fc⁺/Fc). researchgate.netacs.org These oxidation events are attributed exclusively to the dithiolene ligand, not the tptbz ligand. researchgate.netacs.org

Computational studies suggest that by modifying the electronic properties of the dithiolene ligand—for example, by using phenyl-dithiolene variants with electron-withdrawing groups—it may be possible to lower the energy of the dithiolene molecular orbitals. researchgate.netacs.org This could bring them into closer energetic proximity with the molecular orbitals of the tptbz ligand, potentially making the oxidation of the coordinated tptbz experimentally accessible. researchgate.netacs.org This demonstrates how the redox activity of a ligand can be tuned by the electronic environment created by the co-ligands and the metal center. researchgate.netacs.orgresearchgate.net

Table 2: Redox Potentials of tptbz and a Heteroleptic Complex

| Compound | Oxidation Potential (V vs Fc⁺/Fc) | Attributed to | Reference |

|---|---|---|---|

| Free tptbz ligand | +0.73 | tptbz | acs.org |

| [(Ph₂C₂S₂)Pt(tptbz)] | +0.14 | Dithiolene ligand | researchgate.netacs.org |

| +0.97 | Dithiolene ligand | researchgate.netacs.org |

Ligand-Centered Oxidation Processes

A key feature of complexes containing the 1,2,4,5-tetrakisthis compound ligand is the potential for ligand-centered redox processes. The free tptbz ligand itself is redox-active and can undergo oxidation. unica.itacs.org However, upon coordination to a metal center, its electronic properties are modified.

In a heteroleptic platinum complex, [(Ph₂C₂S₂)Pt(tptbz)], where tptbz is coordinated alongside a dithiolene ligand, the redox behavior is dominated by the dithiolene moiety. unica.itacs.org Cyclic voltammetry studies show two successive oxidation events, both of which are attributed to the dithiolene ligand. unica.itacs.org The oxidation potential of the free tptbz ligand is observed at +0.73 V (vs Fc⁺/Fc). unica.itacs.org Upon coordination to the Pt(II) center in the heteroleptic complex, the redox-active molecular orbital of the tptbz ligand is stabilized, shifting its oxidation potential to a higher, inaccessible value under the experimental conditions. unica.itacs.org This demonstrates that the metal center can modulate the redox activity of the ligand, a crucial aspect for designing systems with controlled electronic properties. This ligand-centered redox activity is a defining characteristic, offering possibilities for creating molecular materials with tunable charge states. unica.itidsi.md

Metal-Ligand Cooperation in Catalysis

Based on the available scientific literature, there is no specific information detailing the involvement of this compound or its multi-substituted analogues in catalytic processes that operate via a metal-ligand cooperation mechanism. While the concept of metal-ligand cooperation, where both the metal center and the ligand actively participate in bond activation, is a well-established principle in catalysis with various pincer and non-innocent ligands, its application using this compound-based ligands has not been documented in the searched sources. researchgate.netresearchgate.net36.112.18mdpi.comacs.org The research on tptbz complexes has primarily focused on their synthesis, coordination chemistry, and electronic properties rather than their catalytic applications involving cooperative pathways. unica.itidsi.mdacs.org

Influence of Ligand Structure on Electronic and Spectroscopic Properties

The structure of the this compound-derived ligand profoundly influences the electronic and spectroscopic characteristics of its metal complexes. The presence of multiple sulfur donors and the redox-active aromatic core provides a platform for tuning these properties through coordination.

Frontier Molecular Orbitals Analysis

The electronic structure of metal complexes incorporating the 1,2,4,5-tetrakisthis compound (tptbz) ligand can be understood through the analysis of their frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org Computational studies, such as Density Functional Theory (DFT), provide insight into the composition and energy of these orbitals. unica.itnih.gov

In heteroleptic complexes, such as those containing both tptbz and a dithiolene ligand, the nature of the FMOs is a result of the interplay between the metal and the two different ligands. unica.it For the complex [(Ph₂C₂S₂)Pt(tptbz)], calculations have shown that the HOMO is largely localized on the dithiolene ligand. unica.itacs.org This is consistent with the electrochemical data, which attributes the first oxidation to the dithiolene moiety. unica.itacs.org Furthermore, theoretical calculations on related oxidized species indicate that strategic substitution on the dithiolene ligand can lower the energy of its molecular orbitals, bringing them closer in energy to the orbitals of the tptbz ligand. unica.itacs.org This orbital engineering is a powerful tool for designing molecules with specific electronic communication pathways or for targeting desired redox properties. unica.it In general, for complexes with sulfur-based ligands, the HOMO is often centered on the sulfur donor atoms, while the LUMO is typically located on the metal center, facilitating ligand-to-metal charge transfer (LMCT) transitions. nih.gov

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of molecules. uni-rostock.de For complexes containing the 1,2,4,5-tetrakisthis compound (tptbz) ligand, CV provides direct information on the ligand- and metal-centered oxidation and reduction processes.

The free tptbz ligand exhibits a single oxidation event at +0.73 V versus the ferrocene/ferrocenium (Fc⁺/Fc) couple in dichloromethane. acs.org In the heteroleptic complex [(Ph₂C₂S₂)Pt(tptbz)] (8), two distinct anodic waves are observed. unica.itacs.org These successive oxidation processes are assigned to the dithiolene ligand, not the tptbz ligand, whose own oxidation is passivated upon coordination to the platinum center. unica.itacs.org

| Compound | Process | Potential (E, V vs Fc⁺/Fc) | Assignment |

|---|---|---|---|

| [(Ph₂C₂S₂)Pt(tptbz)] (8) | 1st Anodic Wave | +0.14 | Dithiolene-based oxidation |

| 2nd Anodic Wave | +0.97 | Dithiolene-based oxidation | |

| tptbz (free ligand) | Anodic Wave | +0.73 | tptbz-based oxidation |

Spectroelectrochemical Investigations (e.g., UV-Vis-NIR)

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to study the electronic structure of species generated at an electrode. researchgate.net By monitoring changes in the UV-Vis-NIR absorption spectrum as a potential is applied, it is possible to characterize the electronic transitions of transient or stable redox species. acs.org This method is particularly valuable for complexes with non-innocent or redox-active ligands like tptbz, as it can confirm the location of the redox process (i.e., metal- vs. ligand-centered).

For related dithiolene complexes, spectroelectrochemical studies have been crucial in confirming the chemical reversibility of oxidation processes by comparing the spectra before and after a full redox cycle. acs.org In studies of dinuclear dithiolene complexes bridged by similar phosphine-based ligands, UV-Vis-NIR spectroelectrochemistry of the dicationic species revealed characteristic low-energy charge transfer bands, providing evidence for the electronic structure of the oxidized state. acs.org While specific UV-Vis-NIR spectroelectrochemical data for complexes of this compound itself were not detailed in the searched results, the acknowledgements in a key study on tptbz complexes mention assistance with such measurements, indicating this technique is actively used to investigate these systems. acs.org The technique allows for the identification of new absorption bands in the visible and near-infrared regions upon oxidation or reduction, which are often assigned to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or intraligand transitions within the newly formed radical species. mdpi.comnih.gov

Advanced Spectroscopic Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (Isopropylthio)benzene, offering precise information about the hydrogen and carbon environments within the molecule.

The ¹H and ¹³C NMR spectra of this compound provide definitive evidence for its structure through the analysis of chemical shifts, signal multiplicities, and integration.

The ¹H NMR spectrum displays characteristic signals for both the aromatic and the isopropyl moieties. The aromatic protons typically appear as a complex multiplet in the range of 7.1-7.4 ppm. Due to the influence of the isopropylthio group, the ortho, meta, and para protons are chemically non-equivalent, leading to distinct, albeit often overlapping, signals. The isopropyl group's single methine proton (CH) resonates as a septet due to coupling with the six equivalent methyl protons. Conversely, the two methyl groups (CH₃) appear as a doublet.

In the ¹³C NMR spectrum, all unique carbon atoms are resolved. Aromatic compounds typically show signals between 110 and 160 ppm. msu.edu For this compound, six distinct signals are expected: four for the aromatic carbons (ipso, ortho, meta, and para) and two for the isopropyl group carbons (methine and methyl). Proton-decoupled ¹³C NMR spectra show each unique carbon as a single line, simplifying the spectrum and allowing for direct observation of the carbon skeleton. bhu.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for phenyl and isopropylthio functional groups.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|---|

| ¹H | Aromatic (ortho, meta, para) | 7.10 - 7.40 | Multiplet |

| ¹H | Isopropyl (CH) | 3.30 - 3.50 | Septet |

| ¹H | Isopropyl (CH₃) | 1.20 - 1.35 | Doublet |

| ¹³C | Aromatic (C-S, ipso) | 135 - 140 | Singlet |

| ¹³C | Aromatic (ortho) | 130 - 134 | Singlet |

| ¹³C | Aromatic (para) | 128 - 130 | Singlet |

| ¹³C | Aromatic (meta) | 126 - 128 | Singlet |

| ¹³C | Isopropyl (CH) | 38 - 42 | Singlet |

NMR spectroscopy is a powerful tool for investigating the conformational dynamics of molecules, including the rotation around the C(aryl)-S bond in this compound. auremn.org.br This rotation is not entirely free due to steric hindrance between the isopropyl group and the ortho-hydrogens of the benzene (B151609) ring, leading to different stable conformers.

Theoretical calculations are often employed to model the potential energy surface of the molecule as a function of the dihedral angle of rotation. auremn.org.br These calculations help identify the most stable conformers. Experimental NMR techniques, such as variable-temperature NMR, can then be used to study the equilibrium between these conformers. As the temperature is lowered, the rate of interconversion between conformers slows down, which can lead to the broadening and eventual splitting of NMR signals.

Two-dimensional exchange spectroscopy (2D-EXSY) is another valuable NMR method that can verify the interconversion between different isomers or conformers in solution. rsc.org Furthermore, Nuclear Overhauser Effect (NOE) analysis can provide information about the through-space proximity of protons, helping to distinguish between different spatial arrangements and confirm the dominant conformation in solution. rsc.org The analysis of Boltzmann averages of chemical shifts, rather than just the shifts of the lowest-energy conformer, often provides a more accurate correlation with experimental spectra, especially where multiple conformers are present in significant populations. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the principal technique for studying species with unpaired electrons, such as radical cations. Organosulfur molecules like this compound are known to be redox-active and can undergo one-electron oxidation to form relatively stable radical cations. acs.org

The radical cation of this compound, [(C₆H₅)S-CH(CH₃)₂]•+, can be generated chemically or electrochemically. Its stability is attributed to the delocalization of the unpaired electron and positive charge across both the sulfur atom and the aromatic π-system. researchgate.net EPR spectroscopy directly detects the presence of this paramagnetic species. The g-value, a characteristic property obtained from the EPR spectrum, provides information about the radical's electronic environment. nih.gov For organic radicals containing sulfur, the g-value is typically slightly higher than that of the free electron (ge ≈ 2.0023) due to the spin-orbit coupling introduced by the sulfur atom.

Studies on related aromatic thioether radical cations have shown that the electronic structure and distribution of spin and charge can be influenced by the molecule's conformation. researchgate.net This suggests that the orientation of the isopropyl group relative to the phenyl ring in the this compound radical cation could affect its electronic properties.

The most detailed structural information from an EPR spectrum comes from the analysis of hyperfine coupling, which is the interaction between the unpaired electron and magnetic nuclei (e.g., ¹H). This interaction splits the EPR signal into a multiplet pattern, and the magnitude of the splitting, known as the hyperfine coupling constant (hfc), is directly proportional to the spin density at that nucleus. diva-portal.org

For the this compound radical cation, hyperfine couplings are expected from the protons on the benzene ring and the isopropyl group. The largest couplings are typically observed for the para and ortho protons of the phenyl ring, as the highest spin density resides at these positions in a substituted benzene radical cation. mdpi.com The methine proton of the isopropyl group would also exhibit coupling. The analysis of these hfc values allows for a detailed mapping of the spin density distribution within the molecular ion. researchgate.netnih.gov This provides critical insights into the nature of the semi-occupied molecular orbital (SOMO). rsc.org

Table 2: Expected Hyperfine Couplings in the this compound Radical Cation Illustrative values based on analogous aromatic radical cations.

| Nucleus | Position | Expected Hyperfine Coupling |

|---|---|---|

| ¹H | para-H | Strong |

| ¹H | ortho-H | Strong to Medium |

| ¹H | meta-H | Weak |

| ¹H | Isopropyl (CH) | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing the molecular weight and crucial structural information through fragmentation analysis. nist.gov For this compound (MW = 152.26 g/mol ), electron ionization (EI) is a common method that imparts significant energy, causing the initial molecular ion (M•+) to break apart into smaller, characteristic fragment ions. acdlabs.com

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 152. The fragmentation is dominated by cleavages adjacent to the sulfur atom and fragmentation of the isopropyl group. One major pathway is the loss of a methyl radical (•CH₃) via α-cleavage, resulting in a stable ion at m/z 137 ([M-15]⁺). Another significant fragmentation involves the loss of the isopropyl group, either as a propyl radical (•C₃H₇) to yield an ion at m/z 109 ([M-43]⁺), or through a rearrangement reaction involving the loss of a neutral propene molecule (C₃H₆) to give a radical cation at m/z 110 ([M-42]•+). miamioh.edu The presence of a benzene ring is often indicated by a fragment at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), formed by the cleavage of the C-S bond and loss of the isopropylthio radical. docbrown.info

Table 3: Principal Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Neutral Loss |

|---|---|---|

| 152 | [C₆H₅SCH(CH₃)₂]•+ (Molecular Ion) | - |

| 137 | [C₆H₅SCHCH₃]⁺ | •CH₃ |

| 110 | [C₆H₅SH]•+ | C₃H₆ |

| 109 | [C₆H₅S]⁺ | •C₃H₇ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification and structural elucidation of this compound. Unlike low-resolution mass spectrometry, HRMS provides high resolving power (typically >10,000) and exceptional mass accuracy, enabling the determination of an ion's elemental composition from its exact mass. mdpi.com This capability is indispensable for differentiating between isobaric compounds—molecules that have the same nominal mass but different chemical formulas.

For this compound (C₉H₁₂S), HRMS can measure the mass of the molecular ion with high precision, allowing for confident confirmation of its elemental formula. The technique is often coupled with separation methods like gas chromatography (GC) or liquid chromatography (LC) for the analysis of complex mixtures. researchgate.netslideserve.com While specific HRMS data for this compound is not extensively published, the analysis of related, more complex molecules like 1,2,4,5-tetrakisthis compound (B1607424) (TIB) derivatives demonstrates the power of the technique. rsc.org In such studies, HRMS is used to confirm the exact mass of synthesized compounds, verifying their elemental composition and purity. rsc.org The high mass accuracy of HRMS minimizes false positives and provides a high degree of confidence in compound identification, which is crucial in both research and quality control settings. nih.gov

Fragmentation Patterns

Electron Ionization (EI) mass spectrometry of this compound induces the formation of a molecular ion ([M]⁺•), which then undergoes characteristic fragmentation, providing a structural fingerprint of the molecule. The fragmentation pattern is dictated by the relative stability of the resulting carbocations and radicals.

For aromatic compounds containing an alkyl group, a primary fragmentation pathway is the cleavage of the benzylic C-C bond. vaia.com In the case of this compound, this would involve the loss of a propyl radical or related fragments. A key fragmentation pathway for isopropyl-substituted benzenes is the loss of a methyl group to form a stable secondary benzylic cation. vaia.com However, the most prominent fragmentation for alkylbenzenes often involves cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium (B1234903) ion or a related [C₇H₇]⁺ fragment at m/z 91, although this is more characteristic for longer chain alkylbenzenes. docbrown.info